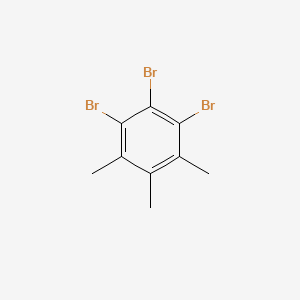
1,2,3-Tribromo-4,5,6-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tribromo-4,5,6-trimethylbenzene is a brominated aromatic compound with the molecular formula C9H9Br3 and a molecular weight of 356.884 g/mol . This compound is characterized by the presence of three bromine atoms and three methyl groups attached to a benzene ring, making it a highly substituted derivative of benzene.
Preparation Methods
The synthesis of 1,2,3-Tribromo-4,5,6-trimethylbenzene typically involves the bromination of trimethylbenzene. One common method is the bromination of 1,2,3-trimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions . The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at a temperature range of 0-5°C to ensure selective bromination at the desired positions.
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
1,2,3-Tribromo-4,5,6-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under appropriate conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) in acetic acid, resulting in the formation of trimethylbenzene.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with hydroxide ions would yield hydroxylated trimethylbenzene derivatives, while reduction would yield the parent trimethylbenzene .
Scientific Research Applications
1,2,3-Tribromo-4,5,6-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Studies: It is employed in studies investigating the effects of brominated aromatic compounds on biological systems, including their potential as antimicrobial agents.
Environmental Chemistry: Research on the environmental impact and degradation pathways of brominated compounds often includes this compound as a model compound.
Mechanism of Action
The mechanism of action of 1,2,3-Tribromo-4,5,6-trimethylbenzene in biological systems involves its interaction with cellular components. The bromine atoms can form halogen bonds with nucleophilic sites in proteins and nucleic acids, potentially disrupting their normal function . Additionally, the compound’s lipophilicity allows it to integrate into cell membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
1,2,3-Tribromo-4,5,6-trimethylbenzene can be compared with other brominated aromatic compounds such as:
1,3,5-Tribromo-2,4,6-trimethylbenzene: This isomer has bromine atoms at different positions on the benzene ring, leading to different chemical reactivity and physical properties.
1,2,4-Tribromo-3,5,6-trimethylbenzene: Another isomer with a unique substitution pattern that affects its chemical behavior.
1,3,5-Tribromo-2,4,6-triethylbenzene: This compound has ethyl groups instead of methyl groups, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .
Properties
CAS No. |
124312-42-1 |
|---|---|
Molecular Formula |
C9H9Br3 |
Molecular Weight |
356.88 g/mol |
IUPAC Name |
1,2,3-tribromo-4,5,6-trimethylbenzene |
InChI |
InChI=1S/C9H9Br3/c1-4-5(2)7(10)9(12)8(11)6(4)3/h1-3H3 |
InChI Key |
OPGNYUZUCQDMMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)Br)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


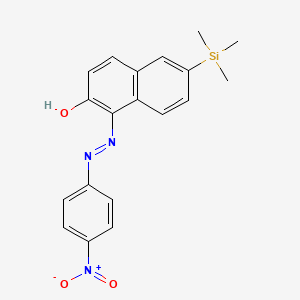


![N-[(methylamino)acetyl]alanine](/img/structure/B11945725.png)
![4-{[(2-Fluoroanilino)carbonyl]amino}benzoic acid](/img/structure/B11945731.png)
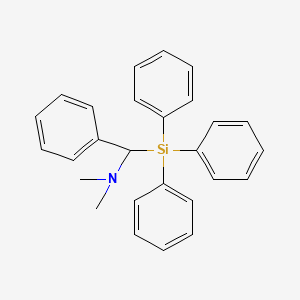


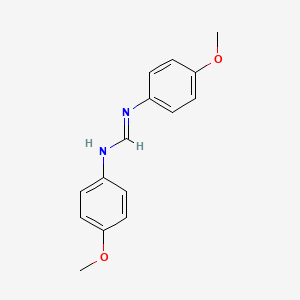
![N-(1-Benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chloro-benzenesulfonamide](/img/structure/B11945746.png)
![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945752.png)

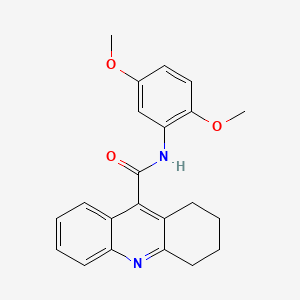
![1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11945759.png)
